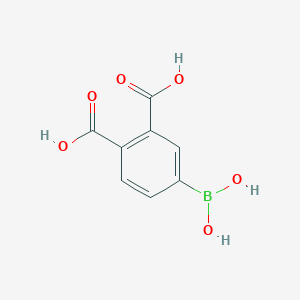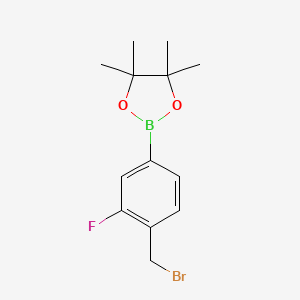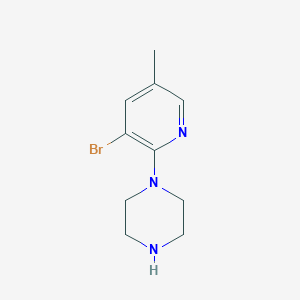
4-(1-Morpholinoethyl)aniline
Vue d'ensemble
Description
“4-(1-Morpholinoethyl)aniline” is a chemical compound with the molecular formula C12H18N2O . It contains a total of 34 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 ether .
Synthesis Analysis
The synthesis of anilines, including “4-(1-Morpholinoethyl)aniline”, has been a subject of extensive research. A common method involves the polymerization of aniline derivatives, which allows for the study of the effect of the substituent on the respective polymer . Another approach involves the amination of phenol, which has been demonstrated to be a profitable and inherently safer process than the ones currently employed .
Molecular Structure Analysis
The molecular structure of “4-(1-Morpholinoethyl)aniline” consists of 33 atoms, including 18 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It contains a total of 34 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 ether .
Chemical Reactions Analysis
The chemical reactions involving “4-(1-Morpholinoethyl)aniline” have been studied extensively. For instance, the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been reported . Additionally, the synthesis and thermophysical studies of polyanilines have been conducted .
Applications De Recherche Scientifique
Src Kinase Inhibition
Boschelli et al. (2001) optimized 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, leading to the discovery of compounds with enhanced inhibition of both Src kinase activity and Src-mediated cell proliferation. A specific compound showed significant inhibition of tumor growth in xenograft models, indicating its potential in cancer therapy Boschelli et al., 2001.
Antimalarial Activity
Delarue et al. (2001) synthesized a new series of 4-anilinoquinolines with potent antimalarial activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. A morpholino derivative among these compounds cured mice infected by Plasmodium berghei, demonstrating lower toxicity than amodiaquine upon mouse macrophages Delarue et al., 2001.
Apoptosis Induction and Anticancer Activity
Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent inducer of apoptosis and an effective anticancer agent with high blood-brain barrier penetration. It showed efficacy in human MX-1 breast and other mouse xenograft cancer models Sirisoma et al., 2009.
Fluorescent Thermometry
Cao et al. (2014) developed a ratiometric fluorescent thermometer based on the twisted intramolecular charge transfer (TICT) mechanism. The dye exhibited intensifying fluorescence with temperature increase, offering a novel approach for temperature measurement Cao et al., 2014.
Safety and Hazards
The safety data sheet for aniline indicates that it is a combustible liquid and may cause an allergic skin reaction. It is toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and cancer. It causes damage to organs through prolonged or repeated exposure .
Propriétés
IUPAC Name |
4-(1-morpholin-4-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(14-6-8-15-9-7-14)11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNACZCVKXGKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679053 | |
| Record name | 4-[1-(Morpholin-4-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Morpholinoethyl)aniline | |
CAS RN |
700804-06-4 | |
| Record name | 4-[1-(Morpholin-4-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



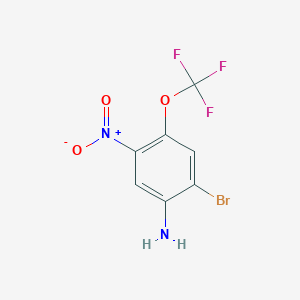



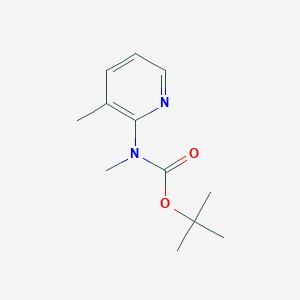

![[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1522703.png)
![[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1522704.png)
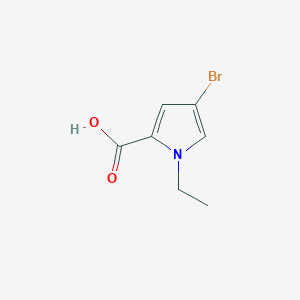
![2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate](/img/structure/B1522706.png)

